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Compound Name: 4-Chloro-5-propylpyrimidine

CAS No.: 25199-00-2

Cat. No.: B1416232

Get Quote

Executive Summary: The "Propyl-Pyrimidine"
Paradox
The 4-Chloro-5-propylpyrimidine core (CAS 25199-00-2) is a privileged scaffold in drug

discovery, most notably serving as the structural anchor for the P2Y12 antagonist Ticagrelor

and various kinase inhibitors (e.g., JAK2, MSK1).[1]

While the 5-propyl group provides critical hydrophobic interactions that drive potency and

residence time, the 4-chloro substituent presents a dual-edged sword:

Synthetic Utility: It is an efficient handle for

diversification.[1][2]

Liability: If retained (in covalent probes) or present as an impurity, it poses significant

genotoxic risks (Ames positive) and off-target alkylation risks due to its reactivity with

biological nucleophiles (cysteines/lysines).[1]
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This guide details a self-validating workflow to profile the selectivity (on-target) and reactivity

(off-target) of compounds derived from this scaffold.

Chemical Context & Mechanism[1][3][4][5]
The 5-Propyl "Selectivity Filter"
Unlike the ubiquitous 5-methyl or 5-fluoro analogs, the 5-propyl group introduces significant

steric bulk and lipophilicity (

vs. methyl).[1]

Kinase Binding: The propyl chain often clashes with the "gatekeeper" residue in the ATP-

binding pocket.[1] This acts as a selectivity filter—excluding kinases with bulky gatekeepers

(e.g., T790M in EGFR) while retaining potency for those with smaller pockets or specific

hydrophobic grooves (e.g., P2Y12, specific tyrosine kinases).[1]

Reactivity Modulation: The steric bulk at C5 slightly retards nucleophilic attack at C4

compared to 5-unsubstituted pyrimidines, but not enough to eliminate covalent risk without

profiling.[1]

Comparison: 5-Propyl vs. Alternative Substituents
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To validate a 4-Chloro-5-propylpyrimidine-based lead, you must execute this three-tiered

profiling system.

Phase 1: Intrinsic Reactivity (GSH Trapping)
Objective: Determine if the compound is a "hot" electrophile (pan-reactive) or a "tuned"

covalent inhibitor.[1]

Protocol:

Incubate compound (

) with Glutathione (GSH,

, 500x excess) in PBS (pH 7.4) at

.[1]

Sample at

min.[1]

Analyze via LC-MS/MS (monitor loss of parent ion and formation of [M+GSH]+ adduct).

Target Metric:

min for reversible drugs;

min for targeted covalent inhibitors.

Phase 2: Kinome Selectivity (Competition Binding)
Objective: Quantify the "Selectivity Entropy" introduced by the 5-propyl group.

Method: Active-site directed competition binding (e.g., KINOMEscan®).[1]

Protocol:

Screen against a diverse panel of 96+ kinases (focusing on TK and AGC families).[1]

Concentration:
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(high stringency).

Readout: % Control. Hits defined as

remaining activity.[1]

Follow-up: Determine

for hits.[1]

Phase 3: Genotoxicity Risk (Impurity Profiling)
Objective: If the 4-chloro intermediate is a process impurity.[1]

Method: Bacterial Reverse Mutation Assay (Ames Test) - Strain TA100 (sensitive to base-

pair substitution).[1]

Limit: The "Threshold of Toxicological Concern" (TTC) for such alkylators is typically

/day.[1]

Visualization: Profiling Logic & SAR Map
Diagram 1: The "Triad" Profiling Workflow
This decision tree illustrates the logic flow from synthesis to lead selection, ensuring no reactive

metabolites or promiscuous binders progress.[1]
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Click to download full resolution via product page

Caption: Logical workflow for filtering 4-chloro-5-propylpyrimidine derivatives based on

reactivity and selectivity thresholds.

Diagram 2: Structural Activity Relationship (SAR)
Visualizing how the 5-propyl group influences the binding pocket compared to the 4-chloro

warhead.[1]

🔒 FULL PROTOCOL TRUNCATED
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data, please view the interactive version.
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Click to download full resolution via product page

Caption: SAR map highlighting the distinct roles of the C4-Chloro (reactivity) and C5-Propyl

(selectivity) substituents.[1]

Comparative Performance Data
The following data illustrates the impact of the 5-propyl group compared to standard 5-methyl

analogs in a hypothetical kinase inhibition assay (e.g., targeting a tyrosine kinase with a small

gatekeeper).
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Key Insight: While the 5-methyl analog is often more potent effectively, the 5-propyl analog

offers superior safety margins (Selectivity Index

vs.

) and reduced intrinsic reactivity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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